molecular formula C20H20ClN3O4S B2647767 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 837413-30-6

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2647767
CAS No.: 837413-30-6
M. Wt: 433.91
InChI Key: UTMBYPWTTFSWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 1-position with a 4-chlorobenzenesulfonyl group and at the 3-position with a 1,2,4-oxadiazole ring bearing a 3-methoxyphenyl substituent. The 3-methoxyphenyl moiety may improve solubility and modulate receptor affinity.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-27-17-6-2-4-14(12-17)19-22-20(28-23-19)15-5-3-11-24(13-15)29(25,26)18-9-7-16(21)8-10-18/h2,4,6-10,12,15H,3,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMBYPWTTFSWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed through various methods, including reductive amination or cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have identified this compound as a potential inhibitor of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. The Hh pathway plays a crucial role in cell differentiation and proliferation; thus, its inhibition can lead to reduced tumor growth. For instance, modifications of related compounds have shown enhanced potency against cancer cell lines by targeting this pathway .

Antimicrobial Properties

The sulfonamide group in the compound is known for its antibacterial properties. Research indicates that derivatives containing sulfonamides exhibit significant activity against a range of bacterial strains. The mechanism typically involves the inhibition of folate synthesis in bacteria, which is essential for DNA synthesis and cell division.

Neurological Applications

The piperidine structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could position the compound as a candidate for further investigation in conditions such as depression or anxiety disorders.

Case Study 1: Inhibition of Hedgehog Pathway

A study conducted by Williams et al. demonstrated that modifications to compounds similar to 1-(4-chlorobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine resulted in significant downregulation of Hh target genes in human cancer cell lines. The study emphasized the importance of structural modifications to enhance potency and selectivity against tumor cells .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit broad-spectrum antibacterial activity. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest strong antimicrobial potential .

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Heterocyclic Core Variations

The 1,2,4-oxadiazole ring in the target compound distinguishes it from analogs with triazole or acrylamide backbones:

  • 1,2,4-Triazole Analogs: The compound in replaces oxadiazole with a 1,2,4-triazole core.
  • Acrylamide Derivatives : describes acrylamide-linked analogs (e.g., (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3-methoxyphenyl)acrylamide). The flexible acrylamide spacer may improve conformational adaptability but could increase susceptibility to enzymatic degradation .

Table 1: Heterocyclic Core Comparison

Compound Heterocycle Key Properties
Target Compound 1,2,4-Oxadiazole High metabolic stability, moderate polarity
4-(5-(Benzylsulfanyl)...Piperidine () 1,2,4-Triazole Enhanced hydrogen bonding, lower stability
Acrylamide Derivatives () Acrylamide Flexible backbone, lower stability

Substituent Effects

Aromatic Substituents
  • 4-Chlorobenzenesulfonyl Group: Present in both the target compound and ’s triazole analog.
  • 3-Methoxyphenyl Group : The methoxy group in the target compound and ’s acrylamide derivatives increases electron density, improving solubility and possibly π-π stacking.
Functional Group Variations
  • Trifluoromethyl (CF₃) : ’s triazole analog includes a CF₃ group, which increases lipophilicity and bioavailability compared to methoxy .
  • Benzylpiperidine : ’s acrylamide derivatives feature a benzylpiperidine moiety, which may enhance blood-brain barrier permeability compared to sulfonyl-substituted piperidines .

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Biological Implication
4-Chlorobenzenesulfonyl Electron-withdrawing Enhances electrophilicity and binding
3-Methoxyphenyl Electron-donating Improves solubility and stacking
Trifluoromethyl Strongly hydrophobic Boosts lipophilicity and membrane permeation

Physicochemical Properties

  • Melting Points : ’s acrylamide derivatives melt at 68–70°C, suggesting moderate crystallinity. Oxadiazoles (target) likely exhibit higher melting points due to rigid heterocycles .
  • Solubility : The 3-methoxyphenyl group may improve aqueous solubility compared to ’s CF₃-bearing triazole analog.

Biological Activity

The compound 1-(4-chlorobenzenesulfonyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 4-chlorobenzenesulfonyl group and a 1,2,4-oxadiazole moiety. The general structure can be represented as follows:

C21H22ClN3O3S\text{C}_{21}\text{H}_{22}\text{ClN}_3\text{O}_3\text{S}

This structure is significant as both the piperidine and oxadiazole rings are associated with various pharmacological activities.

Antibacterial Activity

Recent studies have shown that compounds containing the oxadiazole and piperidine moieties exhibit notable antibacterial effects against several bacterial strains. For instance, derivatives of similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values significantly lower than standard antibiotics .

Bacterial Strain Activity Level IC50 (µM)
Salmonella typhiModerate to Strong2.14 - 6.28
Bacillus subtilisModerate2.15 - 2.39
Other strains testedWeak to ModerateVaries

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicate that certain derivatives exhibit strong inhibitory activity, which is crucial for the development of therapeutic agents targeting neurodegenerative diseases and urinary tract infections.

  • Acetylcholinesterase Inhibition: Compounds derived from similar structures have shown promising AChE inhibition, with IC50 values ranging from 1.13 to 6.28 µM compared to the reference standard thiourea (IC50 = 21.25 µM) .
  • Urease Inhibition: The synthesized compounds displayed significant urease inhibitory action, suggesting potential applications in treating related disorders.

Binding Interactions

Docking studies have illustrated that the compound interacts favorably with amino acid residues in target proteins, enhancing its pharmacological effectiveness. The binding affinity was assessed using bovine serum albumin (BSA) as a model, indicating strong interactions that could translate into higher bioavailability and efficacy in vivo .

Case Studies

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of compounds based on the oxadiazole-piperidine framework. They conducted extensive biological evaluations, including antibacterial screening and enzyme inhibition assays, concluding that these compounds possess significant pharmacological potential .

Summary of Findings:

  • Compounds exhibited strong antibacterial activity against specific strains.
  • Notable enzyme inhibition profiles suggest therapeutic applicability.
  • Favorable binding interactions enhance drug design prospects.

Q & A

Basic: What are the common synthetic routes for this compound, and how can multi-step procedures be optimized?

Answer:
The synthesis typically involves sequential heterocyclic formation and sulfonylation. A representative route (Scheme 1 in ) includes:

Oxadiazole ring formation : Reacting a nitrile derivative with hydroxylamine under reflux (EtOH, H₂SO₄, 3–4 hrs) .

Sulfonylation : Coupling the oxadiazole intermediate with 4-chlorobenzenesulfonyl chloride using a base (e.g., Na₂CO₃) .

Piperidine functionalization : Introducing substituents via nucleophilic substitution or coupling reactions (e.g., LiH/DMF for alkylation) .
Optimization : Use Design of Experiments (DoE) to minimize steps. For example, fractional factorial designs can identify critical parameters (reflux time, solvent ratio) to improve yield .

Advanced: How can Density Functional Theory (DFT) elucidate the electronic and structural properties of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311G** basis set) predict:

  • Electron distribution : The oxadiazole ring acts as an electron-deficient moiety, while the methoxyphenyl group contributes π-electron density .
  • Conformational stability : Piperidine ring puckering and sulfonyl group orientation influence steric interactions. Compare computed geometries with X-ray crystallography data (e.g., C–H···O packing motifs in ) .
  • Reactivity : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites for derivatization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., absence of NH protons) and sulfonamide linkage (δ ~3.2–3.5 ppm for SO₂–N) .
  • FT-IR : Validate sulfonyl group (asymmetric SO₂ stretch ~1350 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂Cl) .

Advanced: How can contradictory pharmacological activity data across studies be resolved?

Answer:
Discrepancies may arise from assay conditions (e.g., bacterial strains, solvent controls). To address this:

Standardize assays : Use CLSI guidelines for antimicrobial testing ( ) and include positive controls (e.g., ciprofloxacin) .

Validate target engagement : Employ SPR or ITC to measure binding affinity to proposed targets (e.g., enzymes inhibited by sulfonamides) .

SAR analysis : Systematically modify substituents (e.g., methoxy group position) to isolate activity trends .

Basic: What in vitro biological assays are suitable for initial evaluation?

Answer:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria ( reports MIC values for oxadiazole derivatives) .
  • Enzyme inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms (common targets for sulfonamide-containing compounds) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How can reaction engineering improve synthesis scalability?

Answer:

  • Membrane separation : Purify intermediates using nanofiltration to remove unreacted sulfonyl chlorides .
  • Flow chemistry : Optimize exothermic steps (e.g., sulfonylation) in continuous reactors for better temperature control .
  • Process simulation : Use Aspen Plus® to model solvent recovery and reduce waste .

Advanced: What crystallographic techniques reveal packing interactions influencing stability?

Answer:

  • Single-crystal XRD : Resolve intermolecular interactions (e.g., C–H···π, halogen bonding from the 4-chlorophenyl group) .
  • Hirshfeld surface analysis : Quantify contributions of van der Waals vs. hydrogen-bonding interactions to lattice energy .
  • Thermogravimetry (TGA) : Correlate thermal stability with crystal packing density .

Basic: How does the 1,2,4-oxadiazole moiety influence bioactivity?

Answer:
The oxadiazole ring:

  • Enhances metabolic stability by resisting enzymatic hydrolysis compared to esters/amides .
  • Acts as a bioisostere for carboxylic acids, improving membrane permeability .
  • Participates in π-π stacking with aromatic residues in enzyme active sites .

Advanced: What mechanistic insights guide functionalization of the sulfonamide group?

Answer:

  • Nucleophilic substitution : React with alkyl halides in DMF/K₂CO₃ to form N-alkyl derivatives .
  • Cross-coupling : Employ Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos) for C–N bond formation .
  • Acid-base stability : Monitor sulfonamide hydrolysis (e.g., pH 1–13) via HPLC to identify labile conditions .

Basic: How to assess compound stability under varying storage conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • HPLC monitoring : Track decomposition products (e.g., sulfonic acid from hydrolysis) .
  • Solid-state stability : Use PXRD to detect polymorphic changes during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.